![molecular formula C16H14O3 B15205313 3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carbaldehyde CAS No. 893737-21-8](/img/structure/B15205313.png)
3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-carbaldehyde is an organic compound that features a biphenyl structure with a dioxolane ring and an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-carbaldehyde typically involves the formation of the dioxolane ring through the acetalization of an aldehyde with ethylene glycol in the presence of an acid catalyst. The biphenyl structure is then introduced through a series of coupling reactions.
Acetalization: The aldehyde reacts with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid to form the dioxolane ring.
Coupling Reactions: The biphenyl structure can be introduced using Suzuki coupling or other palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.
Análisis De Reacciones Químicas
Types of Reactions
3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The biphenyl structure can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation
Major Products
Oxidation: 3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-carboxylic acid
Reduction: 3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-methanol
Substitution: Various substituted biphenyl derivatives depending on the substituent introduced
Aplicaciones Científicas De Investigación
3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-carbaldehyde depends on its functional groups and the specific reactions it undergoes. The aldehyde group can participate in nucleophilic addition reactions, while the biphenyl structure can engage in aromatic substitution reactions. The dioxolane ring provides stability and can act as a protecting group for the aldehyde.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(1,3-Dioxolan-2-yl)phenyl acetate
- 3-(1,3-Dioxolan-2-yl)-1-propanol
- 2-(1,3-Dioxolan-2-yl)cyclododecanone
Uniqueness
3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-carbaldehyde is unique due to its combination of a biphenyl structure with a dioxolane ring and an aldehyde group. This combination provides a versatile platform for various chemical transformations and applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
893737-21-8 |
|---|---|
Fórmula molecular |
C16H14O3 |
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
3-[3-(1,3-dioxolan-2-yl)phenyl]benzaldehyde |
InChI |
InChI=1S/C16H14O3/c17-11-12-3-1-4-13(9-12)14-5-2-6-15(10-14)16-18-7-8-19-16/h1-6,9-11,16H,7-8H2 |
Clave InChI |
VYCLAWHJUHLSHU-UHFFFAOYSA-N |
SMILES canónico |
C1COC(O1)C2=CC=CC(=C2)C3=CC=CC(=C3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


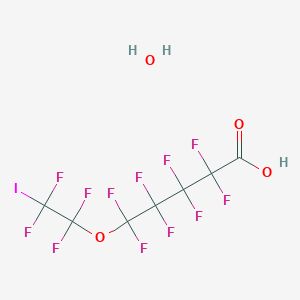
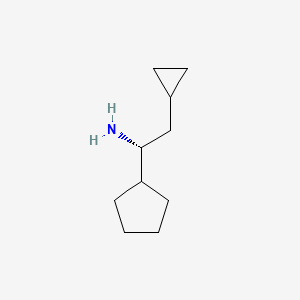
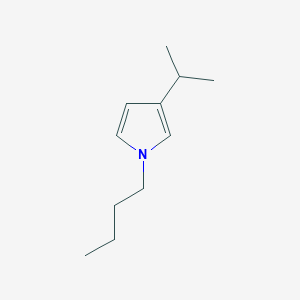
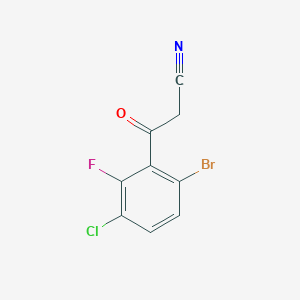
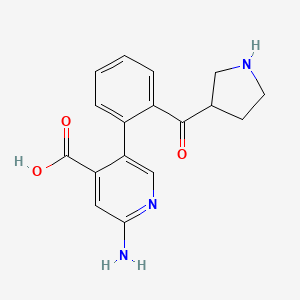

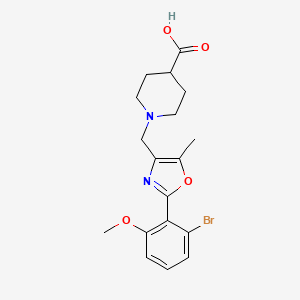
![2-[(2S,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]-2-hydroxyacetic acid](/img/structure/B15205290.png)
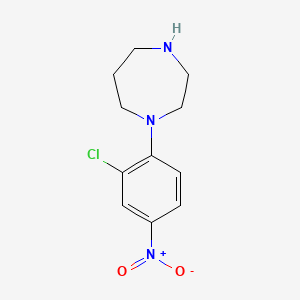

![N-[2-(4-fluorophenoxy)-3-pyridyl]-N'-(1,2,2-trichlorovinyl)urea](/img/structure/B15205312.png)
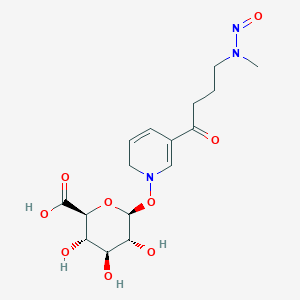
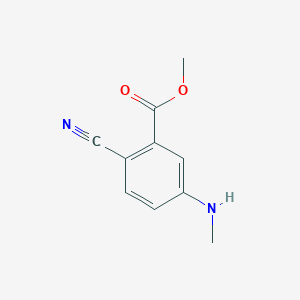
![(6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-8-yl)methanol](/img/structure/B15205332.png)
